1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Overview
Description
The compound “1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid” is a complex organic molecule with a molecular formula of C18H16FN3O3S . It has an average mass of 373.4 g/mol. This compound belongs to the class of organic compounds known as phenylpyridines .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a thieno[3,2-d]pyrimidin-2-yl group attached to a piperidine ring via a carboxylic acid linkage . The thieno[3,2-d]pyrimidin-2-yl group itself contains a 2-fluorophenyl substituent .
Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 131.9±0.5 cm3 . It has 6 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has 5 freely rotating bonds . Its polar surface area is 102 Å2 . The compound’s polarizability is 52.3±0.5 10-24 cm3 . Its surface tension is 53.6±7.0 dyne/cm . The molar volume of the compound is 344.1±7.0 cm3 .
Scientific Research Applications
1. Potential in Cancer Treatment
This compound has been identified as an Aurora kinase inhibitor, which is significant in the context of cancer treatment. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. The specific compound, being an Aurora kinase inhibitor, may hold potential in the treatment of various cancers (ロバート ヘンリー,ジェームズ, 2006).
2. Antibacterial Agent Properties
Another significant application of this compound is in the realm of antibacterial drugs. The compound's structure is related to fluoroquinolones, a class of antibiotics. Such compounds have been shown to exhibit potent antibacterial activities, making them candidates for the treatment of various bacterial infections (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
3. Role in Antimicrobial Resistance
The compound's structure is related to a class of molecules known for their effectiveness against drug-resistant strains of bacteria. This is crucial in the context of growing antibiotic resistance, as new compounds are constantly needed to combat evolving microbial threats (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
4. Antitumor and Anticancer Applications
Research has shown that derivatives of this compound exhibit significant antitumor and anticancer activities. This opens up possibilities for its use in developing new cancer therapies (Hafez & El-Gazzar, 2017).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of related pyrimidine derivatives . Additionally, the development of novel synthetic methodologies could lead to more efficient and versatile routes to this and related compounds .
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The compound’s molecular weight (37340) suggests it may have good oral bioavailability .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors influence the compound’s action are currently unknown .
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c19-13-4-2-1-3-11(13)12-9-26-15-14(12)20-18(21-16(15)23)22-7-5-10(6-8-22)17(24)25/h1-4,9-10H,5-8H2,(H,24,25)(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTYRAFYSKUGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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